N-{[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}pentanamide N-{[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}pentanamide
Brand Name: Vulcanchem
CAS No.: 429635-36-9
VCID: VC0399148
InChI: InChI=1S/C19H19N3O2S2/c1-2-3-8-17(24)22-19(25)20-12-9-10-15(23)13(11-12)18-21-14-6-4-5-7-16(14)26-18/h4-7,9-11,23H,2-3,8H2,1H3,(H2,20,22,24,25)
SMILES: CCCCC(=O)NC(=S)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2
Molecular Formula: C19H19N3O2S2
Molecular Weight: 385.5g/mol

N-{[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}pentanamide

CAS No.: 429635-36-9

Main Products

VCID: VC0399148

Molecular Formula: C19H19N3O2S2

Molecular Weight: 385.5g/mol

N-{[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}pentanamide - 429635-36-9

CAS No. 429635-36-9
Product Name N-{[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}pentanamide
Molecular Formula C19H19N3O2S2
Molecular Weight 385.5g/mol
IUPAC Name N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]pentanamide
Standard InChI InChI=1S/C19H19N3O2S2/c1-2-3-8-17(24)22-19(25)20-12-9-10-15(23)13(11-12)18-21-14-6-4-5-7-16(14)26-18/h4-7,9-11,23H,2-3,8H2,1H3,(H2,20,22,24,25)
Standard InChIKey SXQHCGAAOHMNKA-UHFFFAOYSA-N
SMILES CCCCC(=O)NC(=S)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2
Canonical SMILES CCCCC(=O)NC(=S)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2
PubChem Compound 1718184
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator